4-Methylquinoline-8-sulfonic Acid: Structural Dynamics, Synthesis, and Pharmaceutical Applications
4-Methylquinoline-8-sulfonic Acid: Structural Dynamics, Synthesis, and Pharmaceutical Applications
Executive Summary
In the landscape of modern drug discovery and materials science, functionalized quinolines serve as privileged scaffolds. Among these, 4-Methylquinoline-8-sulfonic acid (CAS: 227278-08-2) stands out as a critical intermediate[1]. Its unique substitution pattern—a methyl group at the C-4 position and a sulfonic acid moiety at the C-8 position—imparts distinct electronic and steric properties that are highly sought after in the synthesis of kinase inhibitors, antimalarial agents, and advanced metal chelators[2][3].
This technical guide dissects the chemical properties, thermodynamic synthesis pathways, and downstream applications of 4-methylquinoline-8-sulfonic acid. By bridging theoretical mechanistic causality with field-proven experimental protocols, this document provides a self-validating framework for scientists looking to integrate this compound into their synthetic pipelines.
Chemical Profile and Structural Dynamics
The reactivity of 4-methylquinoline-8-sulfonic acid is governed by the interplay between the electron-donating methyl group and the strongly electron-withdrawing sulfonic acid group.
-
Zwitterionic Character: In aqueous environments, the acidic proton of the sulfonic acid group (pKa < 1) readily transfers to the basic quinoline nitrogen (pKa ~ 4.5), forming a stable zwitterion. This drastically alters its solubility profile, making it highly soluble in polar solvents but nearly insoluble in non-polar organic solvents.
-
Electronic Effects: The C-4 methyl group provides electron density to the pyridine ring via hyperconjugation. This subtle electronic enrichment counterbalances the deactivating nature of the sulfonic acid group on the adjacent carbocyclic ring, facilitating downstream nucleophilic aromatic substitutions (such as alkaline fusion)[4][5].
-
Steric Shielding: The bulky sulfonic acid group at C-8 creates a steric shield around the quinoline nitrogen, which can dictate the regioselectivity of subsequent metal chelation or receptor binding in biological targets.
Table 1: Physicochemical Properties Summary
| Property | Value / Description |
| Chemical Name | 4-Methylquinoline-8-sulfonic acid |
| CAS Registry Number | 227278-08-2[1] |
| Molecular Formula | C10H9NO3S[6] |
| Molecular Weight | 223.25 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (as zwitterion), DMSO, hot ethanol |
| Reactivity Profile | Undergoes nucleophilic aromatic substitution at C-8; forms sulfonamides via sulfonyl chloride intermediates. |
Mechanistic Synthesis and Causality
The synthesis of 4-methylquinoline-8-sulfonic acid is a masterclass in thermodynamic versus kinetic control. The process typically begins with the formation of the 4-methylquinoline core (lepidine) via a Doebner-Miller reaction, followed by regioselective sulfonation.
The Causality of Regioselective Sulfonation
When 4-methylquinoline is treated with fuming sulfuric acid (oleum), the electrophilic aromatic substitution (
By elevating the reaction temperature to 140°C, the sulfonation becomes reversible. The C-8 isomer is thermodynamically more stable than the C-5 isomer because the sulfonic acid group at C-8 can engage in stabilizing electrostatic interactions (or hydrogen bonding in the non-ionized state) with the adjacent quinoline nitrogen.
Figure 1: Regioselective synthesis pathway of 4-Methylquinoline-8-sulfonic acid.
Pharmaceutical and Material Applications
The utility of 4-methylquinoline-8-sulfonic acid extends far beyond its basic structure; it is a springboard for high-value derivatives.
Targeted Cancer Therapy: AXL Kinase Inhibitors
In oncology, the AXL receptor tyrosine kinase is a primary driver of cancer metastasis, particularly in breast cancer and non-small cell lung cancer (NSCLC)[2]. Quinoline-8-sulfonic acid derivatives, converted into sulfonamides, exhibit potent AXL kinase inhibition[2]. The C-4 methyl group enhances lipophilicity, improving the molecule's ability to penetrate cell membranes and dock into the hydrophobic ATP-binding pocket of the AXL kinase.
Advanced Materials: Metal Chelators and Anti-Corrosion
Through alkaline fusion, the sulfonic acid group is replaced by a hydroxyl group, yielding 4-methyl-8-hydroxyquinoline. 8-Hydroxyquinoline and its derivatives are premier bidentate chelating agents[3][5]. They form highly stable complexes with transition metals (e.g., Al³⁺, Zn²⁺), which are utilized in organic light-emitting diodes (OLEDs) as electron transport layers, and as highly effective organic corrosion inhibitors for mild steel and aluminum alloys in harsh industrial environments[5][7].
Figure 2: Downstream applications in drug development and materials science.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Each step includes built-in verification mechanisms to confirm causality and success.
Protocol 1: Regioselective Sulfonation of 4-Methylquinoline
Objective: Synthesize 4-methylquinoline-8-sulfonic acid under thermodynamic control.
-
Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 20 mL of 20% oleum (fuming sulfuric acid). Caution: Highly corrosive and reactive.
-
Substrate Addition: Cool the flask to 0°C in an ice bath. Slowly add 10 g (0.07 mol) of 4-methylquinoline dropwise over 30 minutes.
-
Causality: The addition is highly exothermic. Maintaining 0°C prevents charring and uncontrolled polysulfonation.
-
-
Thermodynamic Heating: Remove the ice bath and heat the reaction mixture to 140°C for 4 hours.
-
Causality: Heating drives the equilibrium away from the kinetically favored C-5 substituted intermediate toward the thermodynamically stable C-8 isomer.
-
-
Quenching & Isolation: Allow the mixture to cool to room temperature, then pour it cautiously over 100 g of crushed ice. Neutralize the solution with 20% NaOH until the pH reaches ~4.5 (the isoelectric point). Filter the resulting white precipitate.
-
Self-Validation (NMR Analysis): Dissolve a sample in DMSO-d6. In the ¹H NMR spectrum, confirm the absence of a singlet in the aromatic region (which would indicate C-5 or C-7 substitution). The presence of an AMX or ABX coupling pattern (two doublets and a doublet of doublets) for the carbocyclic ring protons confirms substitution at the C-8 position.
Protocol 2: Synthesis of 4-Methyl-8-hydroxyquinoline via Alkaline Fusion
Objective: Convert the sulfonic acid intermediate to a chelating agent[3].
-
Fusion Matrix Preparation: In a nickel crucible, melt 25 g of sodium hydroxide (NaOH) pellets by heating to 280°C.
-
Nucleophilic Substitution: Slowly add 5 g of 4-methylquinoline-8-sulfonic acid to the molten NaOH. Stir continuously for 30 minutes at 300°C.
-
Causality: The extreme conditions are required to force the nucleophilic aromatic substitution (
), displacing the stable sulfonate leaving group with a hydroxide ion.
-
-
Isolation: Cool the melt, dissolve the solid in 100 mL of distilled water, and acidify with concentrated HCl to pH 7. The product, 4-methyl-8-hydroxyquinoline, will precipitate.
-
Self-Validation (Ferric Chloride Test): Dissolve a few crystals of the product in ethanol and add a drop of 1% FeCl₃ solution. An immediate deep green/blue color change confirms the presence of the phenolic hydroxyl group, validating the success of the alkaline fusion.
Table 2: Reaction Optimization Parameters for Sulfonation
| Parameter | Kinetic Control (Undesired) | Thermodynamic Control (Target) |
| Temperature | 25°C - 80°C | 140°C - 150°C |
| Reaction Time | 1 - 2 Hours | 4 - 6 Hours |
| Primary Isomer Yield | 4-Methylquinoline-5-sulfonic acid | 4-Methylquinoline-8-sulfonic acid |
| Reversibility | Irreversible under these conditions | Highly reversible, reaching equilibrium |
References
- Google Patents. "JP2011517689A - Quinoline derivatives as AXL kinase inhibitors." Google Patents Database.
-
Allied Market Research. "Quinoline Yellow Market Size, Share | Industry Report, 2032." Allied Market Research. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative." PMC Database. Available at: [Link]
Sources
- 1. 227278-08-2|4-Methylquinoline-8-sulfonic acid|BLD Pharm [bldpharm.com]
- 2. JP2011517689A - Quinoline derivatives as AXL kinase inhibitors - Google Patents [patents.google.com]
- 3. Quinoline Yellow Market Size, Share | Industry Report, 2032 [alliedmarketresearch.com]
- 4. Quinoline-8-Sulphonic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data [sulfonic-acid.com]
- 5. researchgate.net [researchgate.net]
- 6. 153886-69-2|3-Methylquinoline-8-sulfonic acid|BLD Pharm [bldpharm.com]
- 7. Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
